Silane, trimethyl(2-naphthalenyloxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

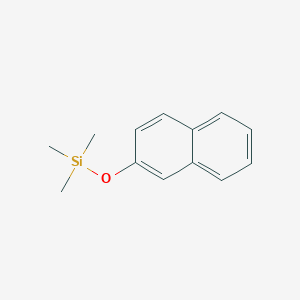

. This compound is characterized by the presence of a trimethylsilyl group attached to a 2-naphthalenyloxy moiety. It has gained attention in recent years due to its potential biological activity and applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of silane, trimethyl(2-naphthalenyloxy)- typically involves the reaction of 2-naphthol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a silyl ether linkage between the naphthol and the trimethylsilyl group .

Industrial Production Methods

Industrial production of silane derivatives often involves the use of dichlorosilanes as starting materials. These compounds undergo hydrolysis or methanolysis to form linear and cyclic oligomeric siloxanes, which can then be further functionalized to produce various silane derivatives .

化学反応の分析

Types of Reactions

Silane, trimethyl(2-naphthalenyloxy)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are often used as reducing agents.

Substitution: Reagents such as halogens and organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes and siloxanes.

Substitution: Various organosilicon compounds depending on the substituent introduced.

科学的研究の応用

Silane, trimethyl(2-naphthalenyloxy)- has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of silane, trimethyl(2-naphthalenyloxy)- involves its ability to donate hydride ions in reduction reactions. This property is due to the presence of the silicon-hydrogen bond, which can be cleaved to release a hydride ion. The compound can also form stable silyl ethers through the reaction with alcohols, providing protection for hydroxyl groups in synthetic chemistry .

類似化合物との比較

Similar Compounds

Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

Diphenylsilane: Contains phenyl groups and is used in various organic transformations.

Uniqueness

Silane, trimethyl(2-naphthalenyloxy)- is unique due to the presence of the 2-naphthalenyloxy moiety, which imparts specific chemical properties and potential biological activity. This distinguishes it from other silane derivatives that do not contain aromatic groups .

生物活性

Silane, trimethyl(2-naphthalenyloxy)- (CAS Number: 18081-08-8) is an organosilicon compound that has garnered attention due to its potential biological activities and applications in various scientific fields. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

Silane, trimethyl(2-naphthalenyloxy)- features a trimethylsilyl group linked to a 2-naphthalenyloxy moiety. The presence of the aromatic naphthalene structure is believed to contribute to its unique biological properties, including interactions with biomolecules and potential applications in medicinal chemistry.

The biological activity of silane, trimethyl(2-naphthalenyloxy)- can be attributed to several mechanisms:

- Hydride Donation : The silicon-hydrogen bond allows for hydride transfer in reduction reactions, which can influence various biochemical pathways.

- Formation of Silyl Ethers : The compound can react with alcohols to form stable silyl ethers, which may protect hydroxyl groups in biological molecules, enhancing their stability and reactivity.

- Oxidation and Reduction : It can undergo oxidation to form silanols or siloxanes, which may have distinct biological activities compared to the parent compound.

Antioxidant Activity

Research indicates that silane derivatives may exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the naphthalene moiety could enhance these properties due to its electron-rich structure.

Drug Delivery Systems

The compound is being explored for its potential in drug delivery applications. Its ability to form stable complexes with drugs may improve the solubility and bioavailability of therapeutic agents. Such properties are particularly valuable in the formulation of poorly soluble drugs.

Interaction with Biomolecules

Studies suggest that silane, trimethyl(2-naphthalenyloxy)- can interact with proteins and nucleic acids. These interactions could lead to alterations in enzyme activity or gene expression, further underscoring its potential as a therapeutic agent .

Case Studies

- Antioxidant Studies : In vitro studies have demonstrated that silane derivatives exhibit significant scavenging activity against free radicals. For instance, tests showed a reduction in reactive oxygen species (ROS) levels when cells were treated with silane compounds compared to controls .

- Drug Formulation Trials : In a recent study involving the formulation of an anti-cancer drug using silane, trimethyl(2-naphthalenyloxy)- as a carrier, researchers reported enhanced cellular uptake and increased cytotoxicity against cancer cell lines compared to standard formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Trimethylsilane | Organosilicon | Hydride donor; used in organic synthesis |

| Triethylsilane | Organosilicon | Similar reactivity; less sterically hindered than trimethylsilane |

| Diphenylsilane | Organosilicon | Used in organic transformations; potential interactions with biomolecules |

Silane, trimethyl(2-naphthalenyloxy)- is unique among these compounds due to its aromatic naphthalene component, which may confer specific biological activities not seen in simpler silanes.

特性

IUPAC Name |

trimethyl(naphthalen-2-yloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWDNWKQENUSKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334049 |

Source

|

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18081-08-8 |

Source

|

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。